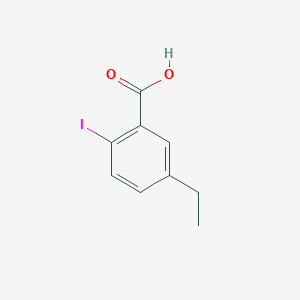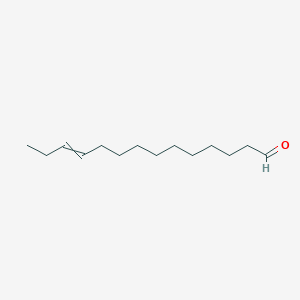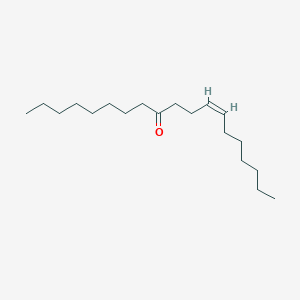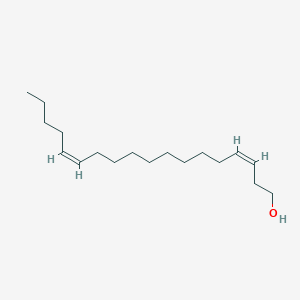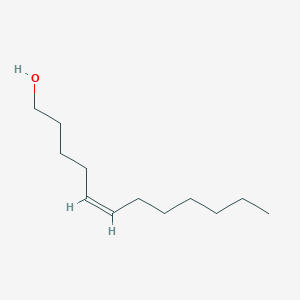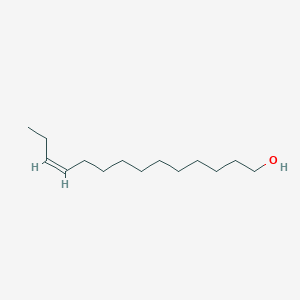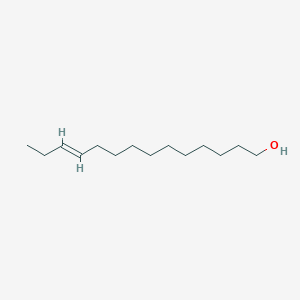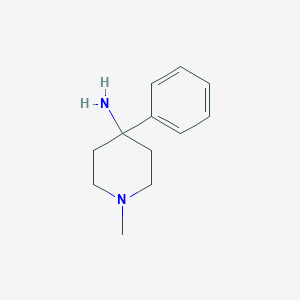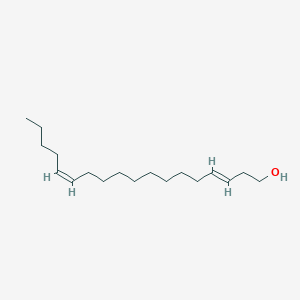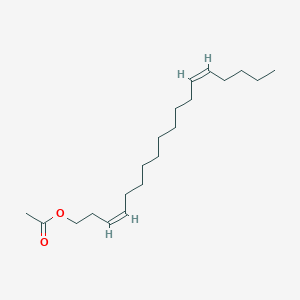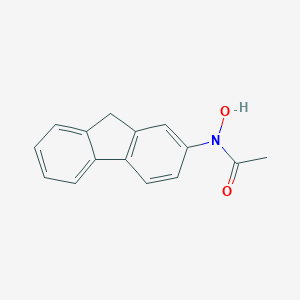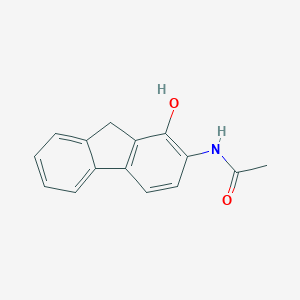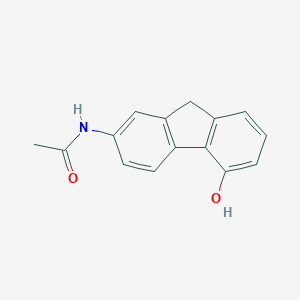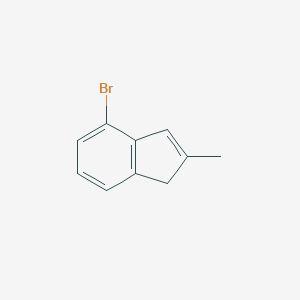
4-Bromo-2-methyl-1h-indene
Overview
Description
4-Bromo-2-methyl-1H-indene is an organic compound with the chemical formula C10H9Br and a molecular weight of 207.08 It is a derivative of indene, a bicyclic hydrocarbon, and features a bromine atom and a methyl group as substituents
Mechanism of Action
Target of Action
It is derived from 2’-bromopropiophenone , which is used to synthesize 2-methyl-3-aminopropiophenones . These compounds are known to exhibit muscle relaxing effects , suggesting that 4-Bromo-2-methyl-1H-indene may interact with similar targets.
Mode of Action
Its precursor, 2’-bromopropiophenone, is used to synthesize 2-methyl-3-aminopropiophenones . These compounds are known to exhibit muscle relaxing effects , suggesting that this compound may have a similar mode of action.
Biochemical Pathways
Given its derivation from 2’-bromopropiophenone , it may affect similar biochemical pathways.
Result of Action
Compounds synthesized from its precursor, 2’-bromopropiophenone, are known to exhibit muscle relaxing effects . This suggests that this compound may have similar effects.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method for synthesizing 4-Bromo-2-methyl-1H-indene involves the methylation reaction of aluminum mercuric chloride and methyl iodide . This reaction typically requires controlled conditions to ensure the selective bromination and methylation of the indene core.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale bromination and methylation processes, utilizing advanced catalytic systems to enhance yield and selectivity. The use of continuous flow reactors and automated systems can further optimize the production efficiency.
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-2-methyl-1H-indene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles under suitable conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction Reactions: The bromine atom can be reduced to form 2-methyl-1H-indene.
Common Reagents and Conditions:
Substitution: Reagents such as sodium iodide in acetone can facilitate the substitution of the bromine atom.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be employed.
Major Products:
Substitution: Products include 2-methyl-1H-indene derivatives with various substituents replacing the bromine atom.
Oxidation: Products include 2-methyl-1H-indene-3-one or 2-methyl-1H-indene-3-carboxylic acid.
Reduction: The major product is 2-methyl-1H-indene.
Scientific Research Applications
4-Bromo-2-methyl-1H-indene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound can be used in the development of fluorescent dyes and probes for biological imaging.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: The compound is utilized in the production of advanced materials, including polymers and electronic components.
Comparison with Similar Compounds
2-Methyl-1H-indene: Lacks the bromine substituent, making it less reactive in certain substitution reactions.
4-Bromo-1H-indene: Lacks the methyl group, which can influence its reactivity and applications.
2-Bromo-1H-indene: Has the bromine atom at a different position, affecting its chemical behavior.
Uniqueness: 4-Bromo-2-methyl-1H-indene is unique due to the presence of both a bromine atom and a methyl group, which confer distinct reactivity and versatility in various chemical reactions. This combination of substituents makes it a valuable intermediate in organic synthesis and material science.
Properties
IUPAC Name |
4-bromo-2-methyl-1H-indene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9Br/c1-7-5-8-3-2-4-10(11)9(8)6-7/h2-4,6H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLKASFXMXUOUFQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C1)C=CC=C2Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


